molecular formula C24H23N3O5 B11148749 N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide

N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide

Cat. No.: B11148749
M. Wt: 433.5 g/mol
InChI Key: KDJQICWLBJZQSU-HMMYKYKNSA-N
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Description

N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form a nitrophenyl-furyl intermediate. This intermediate is then reacted with tert-butyl isocyanate to introduce the tert-butylamino carbonyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Amino derivatives: Reduction of the nitro group.

    Halogenated derivatives: Substitution reactions on the aromatic rings.

Scientific Research Applications

N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-((Tert-butylamino)carbonyl)-2-(5-(4-nitrophenyl)-2-furyl)vinyl)benzamide: Similar structure with a different position of the nitro group.

    N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-thienyl)vinyl)benzamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H23N3O5/c1-24(2,3)26-23(29)20(25-22(28)16-8-5-4-6-9-16)15-19-12-13-21(32-19)17-10-7-11-18(14-17)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29)/b20-15+

InChI Key

KDJQICWLBJZQSU-HMMYKYKNSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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